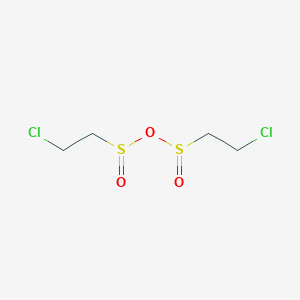
2-Chloroethylsulfinyl 2-chloroethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethylsulfinyl 2-chloroethanesulfinate is a chemical compound known for its unique structure and reactivity. It is used in various chemical reactions and has applications in different fields of scientific research. This compound is characterized by the presence of two chloroethyl groups attached to a sulfinyl and sulfinate functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethylsulfinyl 2-chloroethanesulfinate typically involves the reaction of 2-chloroethanol with sulfur-containing reagents. One common method is the reaction of 2-chloroethanol with thionyl chloride (SOCl2) to form 2-chloroethyl chloride, which is then reacted with sodium sulfinate (NaSO2Cl) to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethylsulfinyl 2-chloroethanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and sulfoxides.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroethylsulfinyl 2-chloroethanesulfinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroethylsulfinyl 2-chloroethanesulfinate involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The sulfinyl and sulfinate groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfinyl and sulfinate group.
2-Chloroethyl ethyl sulfide: Contains a chloroethyl group and an ethyl sulfide group.
2-Chloroethyl methyl sulfide: Contains a chloroethyl group and a methyl sulfide group.
Uniqueness
2-Chloroethylsulfinyl 2-chloroethanesulfinate is unique due to the presence of both sulfinyl and sulfinate groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to similar compounds .
Properties
CAS No. |
62101-22-8 |
|---|---|
Molecular Formula |
C4H8Cl2O3S2 |
Molecular Weight |
239.1 g/mol |
IUPAC Name |
2-chloroethylsulfinyl 2-chloroethanesulfinate |
InChI |
InChI=1S/C4H8Cl2O3S2/c5-1-3-10(7)9-11(8)4-2-6/h1-4H2 |
InChI Key |
NICKDWJPKLUEJC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)S(=O)OS(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















